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Compound of Interest

N-[4-(1,3-thiazolidin-2-
Compound Name:
yl)phenyllacetamide

Cat. No.: B115924

Disclaimer: A comprehensive search of publicly available scientific literature and
crystallographic databases did not yield specific crystal structure data for N-[4-(1,3-thiazolidin-
2-yl)phenyl]acetamide. To provide a representative and illustrative technical guide as
requested, this document details the crystal structure analysis of a closely related and
structurally significant compound: (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-
ylidene)acetamide. This analysis serves as a valuable reference for researchers, scientists,
and drug development professionals working with similar molecular scaffolds.

Introduction

Thiazolidine derivatives are a class of heterocyclic compounds of significant interest in
medicinal chemistry due to their diverse pharmacological activities. The incorporation of an
acetamide moiety can further modulate their biological properties. Understanding the three-
dimensional structure of these molecules at an atomic level is crucial for structure-activity
relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive
insights into the molecular conformation, stereochemistry, and intermolecular interactions that
govern the packing of molecules in the solid state. This guide presents a detailed overview of
the crystal structure analysis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-
ylidene)acetamide, a compound featuring the core thiazolidine and acetamide functionalities.
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Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined
experimental procedures, from the synthesis of the compound to the collection and refinement
of diffraction data.

Synthesis and Crystallization

The synthesis of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide is achieved
through a multi-step process. The final compound is purified and then crystallized to obtain
single crystals of suitable quality for X-ray diffraction.

The title compound was synthesized and elemental analysis confirmed the chemical formula
C12H12N203S.

X-ray Data Collection and Structure Refinement

A single crystal of the compound was subjected to X-ray diffraction analysis to determine its
molecular structure. The data collection and structure refinement parameters are summarized
in Table 1.

Table 1. Crystal Data and Structure Refinement Details
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Parameter Value
Empirical Formula C12H12N203Ss
Formula Weight 264.30
Temperature 293(2) K
Wavelength 0.71073 A
Crystal System Monoclinic
Space Group pP21/c

Unit Cell Dimensions

a 9.176(2) A

b 10.457(3) A
c 13.069(3) A
a 90°

B 106.68(3)°

y 90°

Volume 1201.2(5) A3
Z 4
Calculated Density 1.461 Mg/m3
Absorption Coefficient 0.269 mm~1
F(000) 552

Data Collection

Theta range for data collection 2.53 to 25.00°

Index ranges -10<=h<=10, -12<=k<=12, -15<=|<=15
Reflections collected 8489

Independent reflections 2115 [R(int) = 0.0494]
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Refinement

Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 2115/0/163

Goodness-of-fit on F2 1.036

Final R indices [I>2sigma(l)] R1 =0.0433, wR2 = 0.1097

R indices (all data) R1 = 0.0655, wR2 = 0.1215

Molecular and Crystal Structure

The crystal structure analysis reveals key conformational features and intermolecular
interactions of (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.

Molecular Conformation

The molecule adopts a Z conformation about the C=C double bond. The benzene ring is
inclined to the mean plane of the thiazolidine ring by 20.34 (14)°. The overall conformation is
stabilized by an intramolecular S---O interaction.

Supramolecular Features and Hydrogen Bonding

In the crystal, molecules are linked by intermolecular N—H::-O hydrogen bonds, forming chains
that contribute to the stability of the crystal lattice. A summary of the hydrogen bond geometry
is provided in Table 2.

Table 2. Hydrogen Bond Geometry (A, °)

D—H--A d(D—H) d(H-A) d(D-A) <(DHA)

N(1)—

2.06 2.910(3) 171
H(1A)--O(1)#1

Symmetry transformations used to generate equivalent atoms: #1 X, -y+3/2, z-1/2

Data Visualization
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Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure analysis of (2)-
N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide.
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Experimental Workflow for Crystal Structure Analysis
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Caption: Workflow for synthesis, data collection, and structure determination.
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Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of
(Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, a representative analog of
the initially requested compound. The detailed experimental protocols, crystallographic data,
and visualization of the workflow offer valuable insights for researchers in the field of medicinal
chemistry and drug development. The structural information presented herein can aid in
understanding the conformational preferences and intermolecular interactions of this important
class of compounds, thereby supporting future efforts in the design and synthesis of novel
therapeutic agents.

« To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
a Thiazolidine-Containing Acetamide Derivative]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b115924+#crystal-structure-analysis-of-n-
4-1-3-thiazolidin-2-yl-phenyl-acetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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